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Executive Summary

Galectin-3, a 3-galactoside-binding lectin, has emerged as a critical mediator in a range of
pathological processes, including fibrosis and cancer. Its overexpression is correlated with poor
prognosis in various diseases, making it a compelling therapeutic target. This document
provides a comprehensive technical overview of GB1107, a potent, selective, and orally active
small molecule inhibitor of Galectin-3. We will delve into its mechanism of action, summarize
key preclinical data, provide detailed experimental protocols from foundational studies, and
visualize the complex biological pathways and experimental designs. This guide is intended to
serve as a core resource for researchers engaged in the study of Galectin-3 and the
development of related therapeutics.

Introduction to Galectin-3 and its Role in Disease

Galectin-3 is a unique member of the galectin family, featuring a carbohydrate recognition
domain (CRD) that facilitates its binding to various glycoproteins on the cell surface and in the
extracellular matrix.[1][2] This interaction triggers a cascade of downstream signaling events.
Dysregulation of Galectin-3 is implicated in:
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 Fibrosis: By promoting the activation of fibroblasts and macrophages, Galectin-3 is a key
driver of tissue scarring in organs such as the lungs, liver, and kidneys.[1][3][4][5] It
potentiates TGF-[3 signaling, a central pathway in fibrogenesis.[3][5]

e Cancer: In the tumor microenvironment, Galectin-3 contributes to cell proliferation,
angiogenesis, metastasis, and immune evasion.[6][7][8][9] It can dampen anti-tumor immune
responses, thereby hindering the efficacy of treatments like immune checkpoint inhibitors.[6]
[10]

The multifaceted role of Galectin-3 in driving disease progression has established it as a high-
value target for therapeutic intervention.

GB1107: A Profile of a Selective Galectin-3 Inhibitor

GB1107 is a novel, orally bioavailable small molecule designed to selectively inhibit the
carbohydrate recognition domain of Galectin-3 with high affinity.[6][11][12] Its development
represents a significant step towards targeting Galectin-3-driven pathologies systemically.

Mechanism of Action

GB1107 functions by competitively binding to the CRD of Galectin-3, thereby preventing its
interaction with endogenous glycan ligands. This blockade disrupts the pathological signaling
cascades initiated by Galectin-3. For instance, in fibrosis, GB1107 has been shown to inhibit
the binding of Galectin-3 to integrins and the TGFBRII subunit, effectively reducing TGF-31
activation and downstream signaling.[3] In oncology, by inhibiting Galectin-3, GB1107 can
modulate the tumor microenvironment, for example, by increasing the infiltration of cytotoxic
CD8+ T cells and M1 macrophages, and potentiating the effects of PD-L1 blockade.[10][12]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GB1107 in preclinical
studies.

Table 1: Binding Affinity and Selectivity
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Parameter Species Value Reference
Kd Human Galectin-3 37 nM [6][12]
. ~1406 nM (38-fold
Kd Mouse Galectin-3 [6]
lower than human)
Selectivity Over other galectins >1000-fold [11][13][14]
Table 2: Pharmacokinetics
Parameter Value Species Reference
Oral Bioavailability (F)  75% Mouse [6]
Clearance 1.2 ml/min/kg Mouse (i.v.) [6]
Half-life (t1/2) 4.5 hours Mouse (i.v.) [6]
Table 3: In Vivo Efficacy in Oncology Models
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Animal Model Treatment Outcome Reference
Human Lung o
_ Significantly reduced
Adenocarcinoma 10 mg/kg GB1107, ]
) tumor growth and final  [6][12]
(A549) Xenograft (CD- p.o., daily ]
. tumor weights.
1 nude mice)
Syngeneic Mouse o
) 10 mg/kg GB1107, Significantly reduced
Lung Adenocarcinoma ) [6][10]
) p.o., daily tumor growth.
(LLC1) (C57BI/6 mice)
LLC1-luciferase 79.2% reduction in
_ 10 mg/kg GB1107, _
Metastasis Model dail tumor burden in the [6]
.0., dai
(C57BI/6 mice) P Y lungs.
Significantly
potentiated the effect
) of single agents,
LLC1 Model with PD- 10 mg/kg GB1107 + _
) reducing tumor [6][10]
L1 Blockade anti-PD-L1 Ab
volume by 49.5% and
weight by 51.4% vs.
control.
Table 4: In Vivo Efficacy in Fibrosis Models
Animal Model Treatment Outcome Reference
Reduced liver fibrosis
CCl4-Induced Liver as assessed by Sirius
] ] 10 mg/kg GB1107, o
Fibrosis (C57BI/6 Red staining. [11][13]

_ p.o., daily for 4 weeks
mice)

Significantly reduced
plasma ALT and AST.

Key Signhaling Pathways Modulated by GB1107

The therapeutic effects of GB1107 are rooted in its ability to modulate key signaling pathways.

The diagrams below, rendered in DOT language, illustrate these mechanisms.
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Inhibition of TGF-8 Pro-Fibrotic Signaling

Extracellular Galectin-3 acts as a scaffold, bringing together integrins and TGF-[3 receptors to
promote the activation of latent TGF-1, a master regulator of fibrosis. GB1107 disrupts this

process.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b15602735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of GB1107

GB1107

Extri
Galectin-3
N y
av Integrins TGFBRII
T
1
i
i
Activation

Latent TGF-B1

y

Active TGF-B1

Signal

Intrac; ;Ilular

Smad2

Fibrotic Gene
[SIEES )

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b15602735?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Caption: GB1107 blocks Galectin-3, preventing TGF-3 activation and downstream fibrotic
signaling.

Modulation of the Tumor Microenvironment

In cancer, Galectin-3 secreted by tumor and immune cells, particularly macrophages, creates
an immunosuppressive microenvironment. GB1107 can reverse these effects, enhancing anti-

tumor immunity.
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Caption: GB1107 inhibits Galectin-3, reversing immunosuppression and promoting anti-tumor

activity.
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Attenuation of the AKT/B-Catenin Pathway in Cancer

Studies in thyroid cancer cells have shown that Galectin-3 inhibition can suppress anoikis

resistance, motility, and invasion, partly through the AKT/B-catenin pathway.[15]
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Caption: GB1107 inhibits Galectin-3, leading to attenuation of AKT/B-catenin signaling in
cancer cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of GB1107.

In Vivo CCl4-Induced Liver Fibrosis Model

This model is a standard for evaluating anti-fibrotic agents.

Objective: To assess the therapeutic efficacy of GB1107 in a chemically-induced liver fibrosis
model in mice.

Methodology:

Animals: Male C57BI/6 mice.

¢ Induction of Fibrosis: Administer Carbon tetrachloride (CCla), diluted 1:3 in olive oil, at a dose
of 1 yL/g body weight via intraperitoneal (i.p.) injection twice weekly for 8 weeks.[11] Control
animals receive olive oil only.

o Treatment: For the final 4 weeks of the induction period, administer GB1107 (10 mg/kg) or
vehicle control orally (p.0.) once daily.[11][13]

e Endpoint Analysis:

o Blood Collection: Collect plasma to measure levels of Alanine Aminotransferase (ALT) and
Aspartate Aminotransferase (AST) as markers of liver damage.[11]

o Tissue Harvesting: Euthanize animals and perfuse the liver. Fix a portion of the liver in
formalin for paraffin embedding (FFPE).

o Histological Analysis: Section the FFPE liver tissue and stain with Picrosirius Red to
guantify collagen deposition and assess the degree of fibrosis.[13]

o Gene Expression Analysis: Isolate RNA from a portion of the liver for RNA sequencing
(RNAseq) or gPCR to analyze the expression of fibrotic genes (e.g., Collal, TIMP1) and
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pathway analysis.[11][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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